molecular formula C8H7ClF3NO2S B5748282 [4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amine

[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amine

Cat. No.: B5748282
M. Wt: 273.66 g/mol
InChI Key: NRKWTKWWUJTFJS-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenylamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Chloro-3-(trifluoromethyl)aniline+Methylsulfonyl chloride4-Chloro-3-(trifluoromethyl)phenylamine+HCl\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{Methylsulfonyl chloride} \rightarrow \text{4-Chloro-3-(trifluoromethyl)phenylamine} + \text{HCl} 4-Chloro-3-(trifluoromethyl)aniline+Methylsulfonyl chloride→4-Chloro-3-(trifluoromethyl)phenylamine+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)phenylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-3-(trifluoromethyl)phenylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of 4-Chloro-3-(trifluoromethyl)phenylamine are explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chloro and methylsulfonyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 4-Chloro-3-(trifluoromethyl)phenylamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-16(14,15)13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKWTKWWUJTFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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